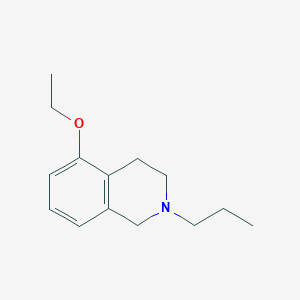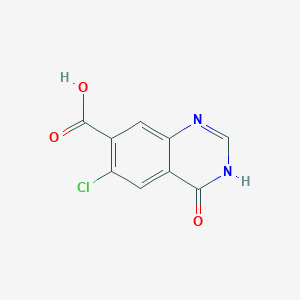
(R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and a thiophene derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid
Reduction: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
科学研究应用
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and the aldehyde functional group allows for interactions with active sites, influencing biological pathways.
相似化合物的比较
Similar Compounds
- ®-2-(3-Chlorophenyl)glycine
- ®-3-Chlorostyrene oxide
- ®-2-Chloro-1-(3-chlorophenyl)ethanol
Uniqueness
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the combination of its thiophene ring, 3-chlorophenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C11H9ClOS |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
(2R)-2-(3-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11-9(7-13)4-5-14-11/h1-4,6-7,11H,5H2/t11-/m1/s1 |
InChI 键 |
IAHGNQXDYWWFOE-LLVKDONJSA-N |
手性 SMILES |
C1C=C([C@H](S1)C2=CC(=CC=C2)Cl)C=O |
规范 SMILES |
C1C=C(C(S1)C2=CC(=CC=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)

![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)





![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)

